(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule with promising biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Structure and Characteristics
This compound features a benzo[d]imidazole moiety linked to a pyrrolidine ring and a triazole group. The structural complexity suggests multiple potential interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, which are known to inhibit tumor growth. The specific compound under discussion has been predicted to exhibit similar effects due to its structural components.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Benzimidazole derivatives often act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, enhancing its therapeutic potential.
Antimicrobial Activity
The antimicrobial efficacy of compounds containing benzimidazole and triazole moieties has been documented extensively. This compound has shown significant activity against various pathogens.
Case Studies
- Antibacterial Activity : In vitro studies have indicated that similar compounds exhibit strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of benzimidazole demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains like MRSA .
- Antifungal Activity : Compounds with triazole groups have been reported to possess antifungal properties against Candida albicans, with MIC values indicating effective inhibition .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of benzimidazole derivatives. The following table summarizes key findings regarding the biological activity of related compounds:
Compound | Activity Type | Target Pathogen | MIC (µg/mL) |
---|---|---|---|
Compound A | Antibacterial | Staphylococcus aureus | < 1 |
Compound B | Antifungal | Candida albicans | 3.9 |
Compound C | Anticancer | Various cancer cell lines | IC50 = 22.6 |
Computational Predictions
Computational methods such as the PASS program have been used to predict the biological activity of this compound based on its structure. These predictions suggest potential therapeutic effects that warrant further experimental validation .
特性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-19-9-13(17-18-19)15(22)20-7-6-11(8-20)21-10-16-12-4-2-3-5-14(12)21/h2-5,9-11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMILMQOUGTJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。